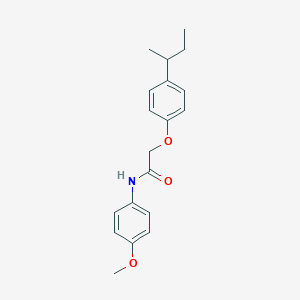![molecular formula C20H23ClN2O3 B251585 N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is widely used as an inhibitor of the nuclear factor kappa B (NF-κB) pathway.
Mecanismo De Acción
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. In the absence of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, which leads to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 binds to the cysteine residue of the IKK complex, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. It has also been shown to have anti-angiogenic properties, which make it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potent inhibitory activity against the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.
Direcciones Futuras
The potential therapeutic applications of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 are still being explored, and several future directions can be identified. One of the future directions is the development of more potent and selective inhibitors of the NF-κB pathway. Another future direction is the investigation of the combination of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 with other therapeutic agents for the treatment of various diseases. Additionally, the use of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB in aging and age-related diseases is also an area of future research.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)butyramide in the presence of triethylamine to yield the final product, N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the expression of several pro-inflammatory genes, which contribute to the pathogenesis of various diseases.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-4-5-19(24)22-15-7-9-17(21)18(11-15)23-20(25)12-26-16-8-6-13(2)14(3)10-16/h6-11H,4-5,12H2,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
JWZCLCGOXWKHNG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)